molecular formula C18H20ClN3O B13918916 Anticancer agent 100

Anticancer agent 100

Cat. No.: B13918916
M. Wt: 329.8 g/mol
InChI Key: KIGDWQNJEMJJCK-FYJGNVAPSA-N
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Description

Anticancer agent 100 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its unique chemical structure and its ability to target cancer cells selectively, minimizing damage to normal cells. The development of this compound represents a significant advancement in cancer therapy, offering hope for more effective and less toxic treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 100 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically begins with the preparation of a core scaffold, followed by the introduction of various functional groups that enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, chromatography, and recrystallization to obtain a compound that meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 100 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties and improve its pharmacokinetic profile.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s stability.

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

Anticancer agent 100 has a wide range of scientific research applications, making it a valuable compound in various fields:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of anticancer agents.

    Biology: Researchers use it to investigate the molecular mechanisms of cancer cell growth and proliferation.

    Medicine: It is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.

    Industry: The compound’s unique properties make it a candidate for the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 100 involves its ability to interfere with the DNA replication process in cancer cells. It targets specific enzymes and proteins involved in cell division, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death). The compound’s molecular targets include topoisomerase II, a key enzyme in DNA replication, and various signaling pathways that regulate cell cycle progression and survival.

Comparison with Similar Compounds

Anticancer agent 100 stands out among similar compounds due to its unique chemical structure and potent anticancer activity. Similar compounds include:

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, used in the treatment of various cancers.

    Doxorubicin: An anthracycline antibiotic that intercalates DNA, used in the treatment of breast cancer and other malignancies.

Compared to these compounds, this compound offers a more targeted approach, reducing the risk of side effects and improving patient outcomes.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

4-(butylamino)-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H20ClN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+

InChI Key

KIGDWQNJEMJJCK-FYJGNVAPSA-N

Isomeric SMILES

CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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